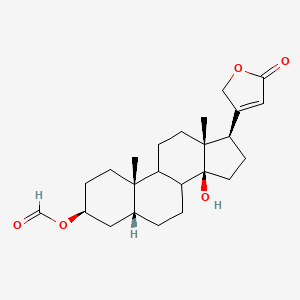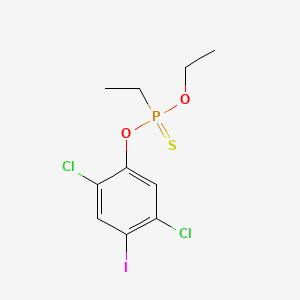![molecular formula C19H22Cl2N2O B13746166 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide CAS No. 13196-59-3](/img/structure/B13746166.png)
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a compound known for its significant applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit HDAC enzymes, which play a crucial role in the regulation of gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is unique due to its dual functionality as both an alkylating agent and an HDAC inhibitor. This dual action enhances its therapeutic potential, making it a promising candidate for cancer treatment .
Propriétés
Numéro CAS |
13196-59-3 |
|---|---|
Formule moléculaire |
C19H22Cl2N2O |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24) |
Clé InChI |
NBZLSXHOKTZTCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


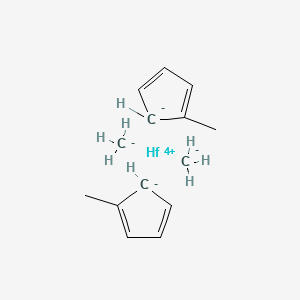
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
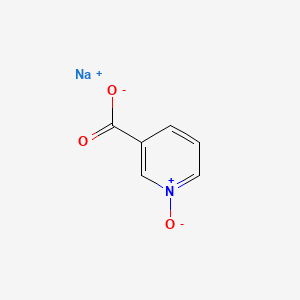

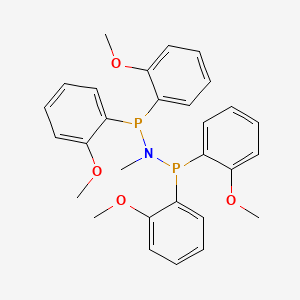
![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
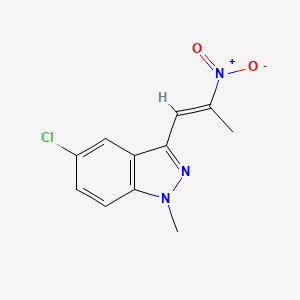
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
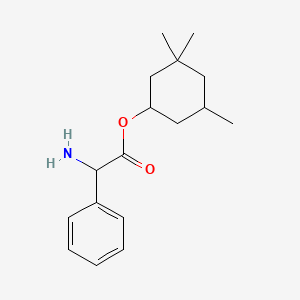
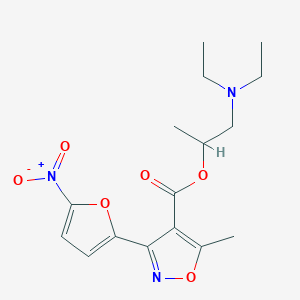
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
